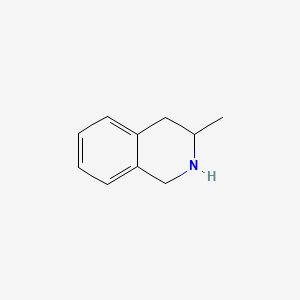

3-Methyl-1,2,3,4-tetrahydroisoquinoline

Description

Contextualization within the Tetrahydroisoquinoline Alkaloid Family

The tetrahydroisoquinoline alkaloid family is a significant group of natural products, with the THIQ nucleus being a central component. nih.gov These compounds are biogenetically derived from aromatic amino acids and are known for their wide range of biological effects. acs.org The substitution pattern on the THIQ core dictates the specific properties of each derivative. In the case of 3-Methyl-1,2,3,4-tetrahydroisoquinoline, the methyl group is positioned on the carbon atom adjacent to the nitrogen within the heterocyclic ring, a less common substitution pattern compared to the more extensively studied 1-methyl and 2-methyl isomers.

A notable synthetic approach to 3-substituted THIQs, including the 3-methyl derivative, involves an intramolecular Friedel-Crafts cyclization. organic-chemistry.orgacs.org This method utilizes N,N-dibenzyl-α-aminols as precursors, which upon tosylation, generate an in situ tosylate intermediate that undergoes electrophilic cyclization onto one of the phenyl rings to form the 3-substituted tetrahydroisoquinoline ring system. organic-chemistry.orgacs.org This synthetic strategy provides an efficient route to this particular class of isomers. organic-chemistry.org

One of the documented biological activities of this compound is its role as an inhibitor of phenylethanolamine N-methyltransferase (PNMT). nih.gov PNMT is the enzyme responsible for the conversion of norepinephrine to epinephrine. Research has shown that the substitution at the 3-position of the THIQ scaffold can enhance its inhibitory activity on this enzyme compared to the unsubstituted parent compound. nih.gov

Historical Trajectories of Academic Research on the Tetrahydroisoquinoline Scaffold

Academic research on the tetrahydroisoquinoline scaffold has a rich history, initially driven by the isolation and structural elucidation of naturally occurring alkaloids. acs.org Key synthetic methodologies, such as the Pictet-Spengler and Bischler-Napieralski reactions, were developed early on and remain fundamental in the synthesis of the THIQ core. nih.gov These classical methods have been expanded upon and modified over the years to allow for the synthesis of a vast array of derivatives with diverse substitution patterns.

Historically, much of the research focus has been on THIQ alkaloids with substitutions at the 1-position, as these are commonly found in nature and often exhibit potent biological activities. mdpi.com The discovery of the neurotoxic potential of some THIQ derivatives, as well as the neuroprotective properties of others, has fueled extensive investigation into their roles in neurological processes and diseases. researchgate.net

Contemporary Research Paradigms and Emerging Frontiers for this compound

Contemporary research on the broader class of tetrahydroisoquinolines continues to be an active area of investigation, with a focus on developing novel derivatives with improved therapeutic properties. nih.govmdpi.com Modern synthetic methods, including multicomponent reactions and catalytic asymmetric synthesis, are being employed to create libraries of THIQ compounds for high-throughput screening against various biological targets. nih.gov

For this compound specifically, research has highlighted its potential in the context of enzyme inhibition. The finding that 3-methyl substitution enhances PNMT inhibitory activity suggests a specific interaction with the enzyme's active site. nih.gov This observation opens up avenues for the design of more potent and selective PNMT inhibitors based on the 3-substituted THIQ scaffold. Further exploration in this area could involve computational modeling and structure-activity relationship (SAR) studies to optimize the inhibitory effects. The unique steric and electronic properties conferred by the 3-methyl group provide a basis for further investigation into its pharmacological profile and potential therapeutic applications. nih.gov

Detailed Research Findings: Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

| Compound | Ki (µM) | Relative Potency (vs. THIQ) |

| 1,2,3,4-Tetrahydroisoquinoline (B50084) (THIQ) | 10.3 | 1.0 |

| This compound | Enhanced Activity | >1.0 |

| 3-Ethyl-1,2,3,4-tetrahydroisoquinoline | Diminished Potency | <1.0 |

| 3-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline | 2.4 | ~4.3 |

| 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | 0.24 | ~42.9 |

| 7,8-Dichloro-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline | 0.38 | ~27.1 |

| Data sourced from Grunewald et al. (1988). nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKQPSAKUNXFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874097 | |

| Record name | ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-3-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29726-60-1 | |

| Record name | 3-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029726601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-3-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methyl 1,2,3,4 Tetrahydroisoquinoline and Its Analogues

Classical and Modern Approaches to the Synthesis of the 3-Methyl-1,2,3,4-tetrahydroisoquinoline Core

The construction of the fundamental 3-methyl-THIQ skeleton relies on several robust and well-established synthetic strategies. These include intramolecular cyclization reactions that form the heterocyclic ring system, as well as innovative multicomponent approaches that assemble the core in a single step from multiple starting materials.

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone for the synthesis of tetrahydroisoquinolines. organicreactions.orgthermofisher.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org For the synthesis of this compound, a phenethylamine (B48288) derivative is typically reacted with acetaldehyde.

The mechanism is initiated by the formation of a Schiff base (imine) from the amine and aldehyde. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring then attacks the iminium carbon in an intramolecular electrophilic aromatic substitution (Mannich-type) reaction to form the new six-membered ring, yielding the tetrahydroisoquinoline product after deprotonation. wikipedia.org The driving force of the reaction is the formation of the stable heterocyclic ring from the electrophilic iminium ion intermediate. wikipedia.org

Optimizations of the classical conditions—typically heating in strong protic acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA)—have been developed to improve yields and broaden the substrate scope. wikipedia.org Modern variations may employ Lewis acids or even proceed without an acid catalyst in aprotic media, sometimes offering superior yields. wikipedia.org Microwave-assisted Pictet-Spengler reactions have also been utilized to accelerate the synthesis of THIQ libraries. organic-chemistry.org

Table 1: Comparison of Catalysts in Pictet-Spengler Reaction

| Catalyst Type | Typical Reagents | Conditions | Characteristics |

|---|---|---|---|

| Protic Acid | HCl, H₂SO₄, TFA | Refluxing protic solvent | Traditional method, effective for activated aromatic rings. wikipedia.org |

| Lewis Acid | Yb(OTf)₃, Sc(OTf)₃ | Aprotic solvent (e.g., CH₂Cl₂, CH₃CN) | Milder conditions, can improve yields for less reactive substrates. sci-hub.se |

| Enzyme | Strictosidine synthase | Aqueous buffer, physiological pH | Used in biosynthesis, highly stereoselective. wikipedia.org |

The Bischler-Napieralski reaction provides an alternative and powerful route to the tetrahydroisoquinoline core. wikipedia.org This method involves the intramolecular cyclization of a β-arylethylamide using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org The initial product of this reaction is a 3,4-dihydroisoquinoline (B110456) (DHIQ). organic-chemistry.org To obtain the target this compound, the resulting DHIQ intermediate must undergo a subsequent reduction step, typically using a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. rsc.orgnih.gov

The mechanism proceeds via activation of the amide carbonyl by the dehydrating agent, followed by cyclization onto the aromatic ring. It is widely believed that a nitrilium ion serves as the key electrophilic intermediate that undergoes the ring-closing reaction. wikipedia.org A significant side reaction can be the retro-Ritter reaction, which forms styrenes, especially with unactivated aromatic rings. organic-chemistry.org To circumvent this, modified procedures have been developed. For instance, using oxalyl chloride and a Lewis acid like ferric chloride (FeCl₃) can generate an N-acyliminium intermediate that cyclizes more efficiently, avoiding the elimination that leads to nitrile formation. organic-chemistry.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical approach to complex molecules. tcichemicals.comfrontiersin.org Several MCRs have been adapted for the synthesis of the THIQ scaffold.

One notable strategy combines an Ugi three-component reaction (U-3CR) with a subsequent cyclization. For example, a reaction between a chiral 3,4-dihydroisoquinoline, an isocyanide, and a carboxylic acid can produce highly functionalized, enantiopure 1,2,3,4-tetrahydroisoquinolines with excellent diastereoselectivity. rsc.org In this case, the inherent chirality of the DHIQ starting material controls the facial selectivity of the isocyanide addition. rsc.org Another approach involves an initial Ugi four-component reaction to create a linear precursor, which is then subjected to a Pictet-Spengler cyclization to form the THIQ ring system, a strategy used in the synthesis of the drug almorexant. nih.gov These methods allow for the rapid generation of molecular diversity from simple building blocks in a convergent manner. nih.gov

Stereoselective Synthesis of Enantiopure this compound

Many biologically active THIQ derivatives are chiral, with their pharmacological effects being dependent on a specific enantiomer. Therefore, the development of stereoselective synthetic methods to produce enantiopure 3-methyl-THIQ is a critical objective.

A well-established strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed.

In the context of THIQ synthesis, chiral auxiliaries such as tert-butanesulfinamide (Ellman's auxiliary) have proven highly effective. researchgate.netua.es For instance, a chiral N-tert-butanesulfinyl imine can be prepared and reacted with a nucleophile. The bulky sulfinyl group directs the nucleophilic attack to one face of the imine, establishing the desired stereochemistry with high diastereoselectivity. ua.es The resulting product can then be further elaborated and cyclized. Finally, the sulfinyl auxiliary is cleaved under mild acidic conditions to yield the enantiopure amine product. ua.es This approach has been successfully applied to the synthesis of various 1-substituted and 3-substituted THIQ alkaloids. researchgate.netua.es

Table 2: Examples of Chiral Auxiliary-Mediated Synthesis

| Chiral Auxiliary | Key Reaction | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| (R)-tert-Butanesulfinamide | Indium-mediated propargylation of N-sulfinyl imine | >95:5 | ua.es |

| Oxazolidinone | Aldol reaction of N-acylated oxazolidinone | >95:5 | wikipedia.org |

| (R,R)-Pseudoephedrine | Alkylation of pseudoephedrine amide | >95:5 | wikipedia.org |

Enantioselective catalysis, which uses a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, is a more efficient and elegant approach to asymmetric synthesis. rsc.org For THIQs, the most common strategy is the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline (DHIQ) precursor. mdpi.com

This transformation is frequently achieved through transition-metal-catalyzed asymmetric hydrogenation or asymmetric transfer hydrogenation. organic-chemistry.orgmdpi.com Chiral catalysts, typically complexes of rhodium (Rh), ruthenium (Ru), or iridium (Ir) with chiral phosphine (B1218219) or diamine ligands, are capable of delivering hydrogen to one face of the C=N bond of the DHIQ, producing the THIQ with high levels of enantioselectivity. mdpi.com For example, Rh(I) catalysts with chiral diene ligands have been used for the asymmetric arylation of DHIQs, affording 1-aryl-THIQs in high yield and enantiomeric excess (ee). sci-hub.se Similarly, Ru/TsDPEN complexes are effective for the asymmetric transfer hydrogenation of 1-aryl DHIQs. organic-chemistry.org These methods provide direct access to optically active THIQs, which are valuable building blocks for more complex chiral molecules and natural products. rsc.orgsci-hub.se

Exploitation of Chiral Building Blocks in Construction

The synthesis of enantiomerically pure molecules is a cornerstone of modern organic chemistry. The chiral pool approach, which utilizes readily available, naturally occurring chiral substances as starting materials, is a powerful strategy for constructing complex chiral targets like this compound. researchgate.net This method embeds stereochemical information from the outset, guiding the formation of specific stereoisomers.

One prominent strategy involves the use of chiral amino acids. For instance, L-tyrosine methyl ester has served as a chiral pool starting material in the asymmetric total synthesis of complex tetrahydroisoquinoline alkaloids. acs.org This approach establishes a foundation for controlling diastereoselectivity in subsequent chemical transformations. acs.org Another sophisticated method achieves the synthesis of optically-pure 3-Me-THIQs through a super acid-induced Pummerer-type cyclization. nih.gov This key step involves the cyclization of a chiral N-benzyl-N-[1-methyl-2-(phenylsulfinyl)ethyl]formamide, where the chirality of the sulfoxide (B87167) group, derived from a chiral precursor, dictates the stereochemical outcome of the final product in excellent yields. nih.gov

Furthermore, the use of chiral sulfinyl imines represents another effective tactic. The diastereoselective propargylation of chiral N-tert-butanesulfinyl aldimines with trimethylsilylpropargyl bromide can produce enantioenriched homopropargyl amine derivatives with excellent diastereomeric ratios. ua.es These intermediates, which are isolated in nearly enantiopure form, can then be subjected to cyclization reactions to furnish the desired 3-substituted tetrahydroisoquinoline core, demonstrating how a removable chiral auxiliary can direct the synthesis. ua.es

Diversification Strategies for the Development of Novel Analogues and Derivatives

Once the core this compound structure is synthesized, its diversification into novel analogues is achieved through a variety of chemical transformations and rational design principles. These strategies allow for the systematic modification of the scaffold to explore new chemical space.

Chemical Transformations and Functional Group Interconversions

The tetrahydroisoquinoline scaffold is amenable to a wide range of chemical modifications. The nitrogen atom is a common site for functionalization. For example, chiral 3-Me-THIQ can undergo N-propargylation using propargyl bromide to install an alkyne functionality, creating a handle for further reactions such as click chemistry. nih.gov

The C1 position, being a benzylic C(sp³)–H bond, is particularly reactive and can be functionalized through modern oxidative methods. A metal-free approach utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to oxidize N-acyl or N-sulfonyl protected THIQs, forming a stable N-acyliminium ion intermediate. frontiersin.org This reactive species can be trapped by a wide array of electron-rich nucleophiles, including indoles, phenols, and anilines, allowing for direct C-C bond formation at the C1 position. frontiersin.org

Transition-metal catalysis also enables powerful C-H functionalization. Copper and iron catalysts can facilitate a cross-dehydrogenative coupling (CDC) between N-protected THIQs and nucleophiles like indoles or pyrroles. nih.govacs.org These reactions proceed under mild conditions and demonstrate high atom economy by avoiding pre-functionalization of the starting materials. nih.gov Another key transformation is the dehydrogenation of the tetrahydroisoquinoline ring to form the corresponding aromatic quinoline, which can be achieved using catalyst systems such as an o-quinone/Co(salophen) complex with ambient air or well-defined iron pincer complexes. acs.org

Rational Design and Synthesis of Substituted Derivatives

The synthesis of novel analogues is often guided by rational design principles, where specific structural modifications are intended to achieve desired properties. A clear example is the systematic modification of the substituent at the C3-position of the THIQ scaffold. nih.gov To explore the steric and electronic requirements of a target, a series of analogues were synthesized where the 3-methyl group was replaced with other functionalities. nih.gov

This type of rational design allows for the creation of focused libraries of compounds. For instance, various N-arylacyl and N-arylalkyl derivatives of tetrahydroisoquinoline-3-carboxylic acid esters have been synthesized to build highly substituted scaffolds. researchgate.net Structure-based design, which utilizes X-ray crystal structures of target macromolecules, has also guided the synthesis of 2-arylsulfonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates. nih.gov In these cases, the rigid tetrahydroisoquinoline framework serves as a scaffold to orient substituents into specific regions of a binding site. nih.gov

Table 1: Examples of Rationally Designed C3-Substituted Tetrahydroisoquinoline Analogues

| Compound | C3-Substituent | Design Rationale | Reference |

| 3-Ethyl-THIQ | -CH₂CH₃ | Explore tolerance for increased steric bulk compared to a methyl group. | nih.gov |

| 3-(Hydroxymethyl)-THIQ | -CH₂OH | Introduce a hydrogen-bonding functionality. | nih.gov |

| 3-(Methoxycarbonyl)-THIQ | -C(=O)OCH₃ | Introduce a carbonyl group with a "bent" geometry to probe spatial intolerance. | nih.gov |

| 3-(Aminocarbonyl)-THIQ | -C(=O)NH₂ | Introduce a carbonyl group with a "bent" geometry and hydrogen bonding capability. | nih.gov |

Catalytic Innovations in Tetrahydroisoquinoline Synthesis

Modern catalytic methods have revolutionized the synthesis of tetrahydroisoquinolines, offering high efficiency, selectivity, and milder reaction conditions. These innovations span transition-metal catalysis, organocatalysis, and photoredox catalysis.

A powerful technique for accessing chiral THIQs is the asymmetric hydrogenation of prochiral precursors like 3,4-dihydroisoquinolines (DHIQs). Ruthenium complexes featuring chiral ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the asymmetric transfer hydrogenation of 1-substituted DHIQs, delivering 1-substituted THIQs with excellent yields and high enantiomeric excess (ee). acs.orgnih.govmdpi.com Similarly, iridium catalysts paired with ligands like JosiPhos can asymmetrically hydrogenate quinolinium salts to yield 3-substituted THIQs. mdpi.com

Catalysis with earth-abundant first-row transition metals has gained prominence. Manganese pincer complexes, for example, catalyze the synthesis of tetrahydroquinolines via a "borrowing hydrogen" methodology. nih.gov This process involves the temporary removal of hydrogen from an alcohol to form a reactive carbonyl intermediate, which then participates in the ring-forming reaction before the hydrogen is returned by the catalyst, with water as the only byproduct. nih.gov

Gold catalysts have been employed in tandem reactions, such as a hydroamination/asymmetric transfer hydrogenation sequence. organic-chemistry.org Here, the gold catalyst first acts as a π-Lewis acid to facilitate the hydroamination and then, in the presence of a chiral phosphate, as a chiral Lewis acid to effect the asymmetric transfer hydrogenation, providing tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.org

Organocatalysis offers a metal-free alternative. Chiral phosphoric acids have emerged as versatile Brønsted acid catalysts for the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.orgresearchgate.net They can catalyze dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester, all in one pot, to produce highly enantioenriched products. organic-chemistry.org Photocatalysis has also been applied, where visible light, in combination with a chiral phosphoric acid, enables a relay reaction involving cyclization and transfer hydrogenation to furnish 2-substituted tetrahydroquinolines. organic-chemistry.org

Table 2: Overview of Modern Catalytic Methods in Tetrahydroisoquinoline Synthesis

| Catalyst Type | Metal/Core | Reaction Type | Key Features | Reference(s) |

| Transition Metal | Ruthenium (Ru) | Asymmetric Transfer Hydrogenation | High yield and enantioselectivity (up to 99% yield, 95% ee) for reducing DHIQs. | acs.orgnih.gov |

| Transition Metal | Manganese (Mn) | Borrowing Hydrogen | Uses earth-abundant metal; generates water as the only byproduct. | nih.gov |

| Transition Metal | Gold (Au) | Tandem Hydroamination/Transfer Hydrogenation | Dual catalytic role as π-Lewis acid and chiral Lewis acid. | organic-chemistry.org |

| Organocatalyst | Chiral Phosphoric Acid | Dehydrative Cyclization/Asymmetric Reduction | Metal-free; provides excellent yields and enantioselectivities. | organic-chemistry.orgresearchgate.net |

| Photocatalyst | Brønsted Acid + Light | Relay Cyclization/Transfer Hydrogenation | Uses visible light as an energy source for mild transformations. | organic-chemistry.org |

Sophisticated Spectroscopic and Chromatographic Methods for Research Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous identification and structural analysis of 3-Methyl-1,2,3,4-tetrahydroisoquinoline. Through the application of one- and two-dimensional NMR experiments, a comprehensive understanding of its atomic connectivity and spatial arrangement can be achieved.

Elucidation of Complex Molecular Structures via 1H and 13C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information regarding the chemical environment of each atom within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), and spin-spin coupling constants (J), reported in Hertz (Hz), are diagnostic of the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons, the protons of the heterocyclic ring, and the methyl group. The aromatic protons typically appear in the downfield region (around 7.0-7.3 ppm). The protons on the chiral center (C3) and the adjacent methylene (B1212753) group (C4) would likely present as complex multiplets due to diastereotopicity and coupling with each other. The protons of the methylene group at C1 would also exhibit characteristic shifts and couplings. The methyl group at the C3 position would appear as a doublet, coupled to the proton at C3. The NH proton signal can vary in its chemical shift and may appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons are expected to resonate in the region of 125-140 ppm. The chemical shifts of the aliphatic carbons in the tetrahydroisoquinoline ring (C1, C3, and C4) and the methyl group would appear at higher field strengths. The carbon of the methyl group is expected to be in the range of 15-25 ppm.

Interactive Data Table of Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Notes |

| C1-H₂ | ~4.0 | ~45-50 | m | |

| C3-H | ~3.0-3.5 | ~50-55 | m | Chiral center |

| C4-H₂ | ~2.7-3.0 | ~28-35 | m | |

| C5-H to C8-H | ~7.0-7.3 | ~125-140 | m | Aromatic protons |

| 3-CH₃ | ~1.2-1.5 | ~15-25 | d | |

| N-H | Variable | - | br s |

Note: The predicted values are based on data from related substituted tetrahydroisoquinoline compounds and general NMR principles. Actual values may vary depending on the solvent and experimental conditions. rsc.orgamazonaws.combeilstein-journals.orgias.ac.intsijournals.com

Stereochemical Assignment through 2D NMR Techniques (e.g., DQF-COSY, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in confirming the connectivity of atoms and elucidating the stereochemistry of this compound, which possesses a chiral center at the C3 position.

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): A DQF-COSY experiment would reveal the scalar coupling network within the molecule. nih.govlibretexts.org Cross-peaks in the COSY spectrum would definitively establish the proton-proton (H-H) correlations, for instance, between the proton at C3 and the protons of the adjacent C4 methylene group, as well as the coupling between the C3 proton and the methyl group protons. This technique is crucial for tracing the spin systems within the heterocyclic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique for determining the spatial proximity of protons, which is essential for stereochemical assignment. libretexts.orglibretexts.org For this compound, a NOESY experiment would show through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. For a specific stereoisomer, NOE cross-peaks would be observed between the methyl group protons and specific protons on the tetrahydroisoquinoline ring, providing definitive evidence for their relative orientation (cis or trans) with respect to the plane of the heterocyclic ring. The intensity of the NOE cross-peaks can also provide qualitative information about the internuclear distances.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Complex Mixture Analysis

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful hyphenated technique for the separation, identification, and quantification of this compound, especially within complex matrices. nih.govjsbms.jpresearchgate.net

The UHPLC system provides rapid and high-resolution separation of the analyte from other components in a mixture. sielc.com A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing formic acid or ammonium (B1175870) formate (B1220265) to improve ionization). sielc.comprotocols.io

The separated analyte then enters the mass spectrometer, where it is ionized, typically using Electrospray Ionization (ESI). In the tandem mass spectrometer (MS/MS), the precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantitative analysis. jsbms.jp

Interactive Data Table of a General UHPLC-MS/MS Method for Tetrahydroisoquinoline Alkaloids

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2-0.4 mL/min |

| Gradient | Optimized for separation |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Note: This is a general method and would require optimization for the specific analysis of this compound. nih.govjsbms.jpresearchgate.netsielc.comprotocols.io

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion of this compound with high accuracy (typically within 5 ppm). This allows for the unambiguous determination of its elemental composition. For this compound (C₁₀H₁₃N), the calculated exact mass of the neutral molecule is 147.1048 g/mol . rsc.org In positive ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed at an m/z of 148.1121.

Fragmentation Pathway Analysis for Structural Confirmation

The fragmentation pattern of this compound in the mass spectrometer provides a fingerprint that can be used for its structural confirmation. In ESI-MS/MS, the protonated molecule is subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions.

The fragmentation of tetrahydroisoquinoline alkaloids is often characterized by the cleavage of the bonds in the heterocyclic ring. nih.govresearchgate.net A primary fragmentation pathway for this compound is expected to be the retro-Diels-Alder (rDA) reaction of the tetrahydroisoquinoline ring. This would result in the loss of a neutral molecule and the formation of a stable fragment ion. Another common fragmentation is the loss of the methyl group.

A plausible fragmentation pathway for the protonated molecule of this compound ([M+H]⁺, m/z 148.1) could involve the following steps:

Loss of the methyl group: Cleavage of the C3-CH₃ bond could lead to the formation of a fragment ion at m/z 133.1 ([M+H-CH₃]⁺).

Retro-Diels-Alder (rDA) fragmentation: The heterocyclic ring can undergo a rDA reaction, leading to the cleavage of the C4-C4a and C1-N bonds. This would result in the formation of a characteristic fragment ion.

Further fragmentation: The initial fragment ions can undergo further fragmentation, leading to a cascade of smaller ions that are characteristic of the molecule's structure.

The study of these fragmentation pathways is essential for the unequivocal identification of this compound in complex samples and for distinguishing it from its isomers. nih.govresearchgate.net

Vibrational Spectroscopy Applications (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique used to identify the functional groups and characterize the molecular structure of this compound. The infrared spectrum reveals absorption bands corresponding to the specific vibrational frequencies of the bonds within the molecule.

The FT-IR spectrum of this compound has been recorded, providing key diagnostic peaks. nih.gov Analysis of the parent scaffold, 1,2,3,4-tetrahydroisoquinoline (B50084), and its derivatives shows characteristic vibrations for the N-H group, aromatic C-H bonds, and aliphatic C-H bonds. nist.govnih.gov For this compound, the spectrum is defined by several key regions. The N-H stretching vibration of the secondary amine typically appears as a moderate absorption band. The aromatic C-H stretching vibrations of the benzene (B151609) ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene groups in the heterocyclic ring appear just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce characteristic peaks in the 1600-1450 cm⁻¹ region. The N-H bending vibration and C-N stretching vibrations also provide valuable structural information.

These spectral fingerprints are crucial for confirming the identity of the synthesized compound and for preliminary assessments of its purity.

Table 1: Characteristic FT-IR Vibrational Frequencies for the Tetrahydroisoquinoline Scaffold This table provides a generalized summary of expected absorption bands based on the analysis of tetrahydroisoquinoline and its derivatives.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3350 - 3250 | Secondary amine stretching |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Stretching of C-H bonds in the saturated ring and methyl group |

| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic ring skeletal vibrations |

| N-H Bend | 1650 - 1550 | Bending vibration of the secondary amine |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess

Chromatographic methods are indispensable for determining the chemical purity of this compound and for separating its enantiomers to establish enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis, purity assessment, and preparative isolation of this compound and related compounds. basicmedicalkey.com Reversed-phase HPLC is commonly employed, where the compound is separated on a nonpolar stationary phase.

Research has detailed HPLC methods for the analysis of various tetrahydroisoquinolines. nih.govsielc.comnih.gov These methods typically utilize a C18 (ODS) or a specialized reverse-phase column like Newcrom R1. sielc.comnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. nih.govsielc.com Gradient elution, where the composition of the mobile phase is varied over time, is often used to achieve optimal separation of the target compound from any impurities or related substances. nih.gov

For detection, UV spectrophotometry is common, monitoring the eluent at a wavelength where the aromatic ring of the molecule absorbs strongly. For enhanced sensitivity and selectivity, especially when analyzing biological samples, fluorescence detection can be used after derivatizing the amine group with a fluorescent labeling reagent. nih.govnih.gov HPLC methods are scalable and can be adapted for preparative separations to isolate highly pure material for further research. sielc.com

Table 2: Example HPLC Conditions for Tetrahydroisoquinoline Analysis This table summarizes typical conditions reported for the HPLC analysis of the tetrahydroisoquinoline class of compounds.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase (e.g., TSK gel ODS-120T, Newcrom R1) | sielc.comnih.gov |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer (e.g., with formic or phosphoric acid) | nih.govsielc.com |

| Elution Mode | Isocratic or Gradient | nih.govnih.gov |

| Detector | UV/Visible or Fluorescence (with derivatization) | nih.gov |

| Application | Purity analysis, quantification, preparative separation | basicmedicalkey.comsielc.com |

This compound is a chiral molecule due to the stereocenter at the C3 position. biosynth.com The separation of its enantiomers, (R)- and (S)-3-Methyl-1,2,3,4-tetrahydroisoquinoline, is crucial as different enantiomers can exhibit distinct biological activities. This separation, known as enantiomeric resolution, is most effectively achieved using chiral chromatography. sigmaaldrich.comregistech.com

Chiral chromatography operates by using a chiral stationary phase (CSP). sigmaaldrich.com Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different energies of association. This difference in interaction strength leads to different retention times on the column, allowing for their separation and quantification. sigmaaldrich.com

The most common approach is chiral HPLC, utilizing columns packed with a CSP. registech.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral compounds. The selection of the mobile phase is critical for achieving separation and can range from normal-phase (e.g., hexane/isopropanol) to polar ionic or reversed-phase conditions. sigmaaldrich.com The determination of the enantiomeric excess (e.e.), which measures the purity of one enantiomer relative to the other, is a primary goal of this analysis.

X-Ray Diffraction for Solid-State Structural Elucidation

For example, the solid-state structure of a related derivative, cis-4-(4-methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline, was elucidated using X-ray powder diffraction. researchgate.net The analysis of the diffraction pattern provided detailed information about the crystal lattice. It was determined that the compound crystallizes in an orthorhombic system with the space group P2(1)2(1)2(1). researchgate.net The precise unit-cell parameters (the dimensions of the basic repeating unit of the crystal) were also determined. researchgate.net

This type of analysis provides unambiguous proof of the molecular structure, including the relative stereochemistry of all chiral centers. For this compound, a single-crystal X-ray diffraction study would confirm the connectivity of the atoms and the conformation of the tetrahydroisoquinoline ring system in the solid state.

Table 3: Example Crystallographic Data for a Substituted Tetrahydroquinoline Derivative Data for cis-4-(4-methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2(1)2(1)2(1) | researchgate.net |

| Unit Cell Parameter (a) | 8.6415(8) Å | researchgate.net |

| Unit Cell Parameter (b) | 12.679(2) Å | researchgate.net |

| Unit Cell Parameter (c) | 17.601(2) Å | researchgate.net |

| Cell Volume (V) | 1928.4(2) ų | researchgate.net |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations of Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and electronic character, which govern its interactions with biological targets.

Density Functional Theory (DFT) is a powerful method used to investigate the electronic properties of THIQ analogues. tandfonline.comresearchgate.net Calculations such as Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and analysis of frontier molecular orbitals (HOMO/LUMO) are employed to understand molecular stability, bonding interactions, and reactivity. tandfonline.comresearchgate.net

The biological activity of flexible molecules like 3-MeTIQ is intrinsically linked to their conformational preferences. Conformational analysis of the parent 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) using DFT and ab-initio calculations reveals a complex potential energy surface (PES). researchgate.net The dominant conformers are not planar but are twisted, with the key difference being the axial or equatorial position of the hydrogen atom on the nitrogen (N-H). researchgate.net

These two conformers, often denoted as TA (twisted-axial) and TE (twisted-equatorial), are very close in energy, differing by only about 60 ± 30 cm⁻¹. researchgate.net The PES for the parent THIQ shows three distinct energy minima and three transition states in its ground state (S0). researchgate.net The introduction of a methyl group at the C-3 position, as in 3-MeTIQ, introduces a new chiral center and would be expected to further influence the puckering of the tetrahydroisoquinoline ring. This substitution would create distinct energy landscapes for the (R) and (S) enantiomers and could potentially favor one conformation (e.g., with the methyl group in an equatorial position to minimize steric hindrance) over others.

Table 1: Calculated Low-Energy Conformers of the Parent 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold

| Conformer | Description | Relative Energy (cm⁻¹) | Key Feature |

|---|---|---|---|

| TA | Twisted Conformer | ~0 (Global Minimum in S1) | N-H bond is in an axial position. |

| TE | Twisted Conformer | ~60 | N-H bond is in an equatorial position. |

Data derived from conformational analysis of the parent THIQ molecule. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the movement and interactions of a ligand within a protein's binding site over time. For THIQ derivatives, MD simulations have been crucial for assessing the stability of docking poses and understanding the dynamic nature of the ligand-receptor complex. tandfonline.comnih.govmdpi.com

In typical studies, a THIQ derivative is first docked into the active site of a target protein. This initial static complex is then subjected to an MD simulation, often for durations of 100 nanoseconds or more, in a simulated physiological environment. tandfonline.comnih.gov Researchers analyze the trajectory to assess the stability of the complex, primarily by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. mdpi.com A stable RMSD value over time suggests that the binding pose is durable. nih.govmdpi.com These simulations reveal how the ligand and protein adapt to each other and confirm whether key interactions, like hydrogen bonds predicted by docking, are maintained throughout the simulation. nih.gov For example, MD simulations have been used to confirm the stable binding of THIQ-based inhibitors to targets like E. coli DNA gyrase B and lysine-specific demethylase 1 (LSD1). nih.govmdpi.com

Molecular Docking and Receptor Binding Site Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is widely used to rationalize structure-activity relationships (SAR) and predict ligand-protein interactions for THIQ derivatives. nih.govnih.gov

Docking studies have been instrumental in understanding how substitutions on the THIQ ring influence binding affinity and selectivity. A pivotal study on phenylethanolamine N-methyltransferase (PNMT) inhibitors found that substituting the C-3 position with a methyl group, yielding 3-MeTIQ, enhanced inhibitory activity compared to the parent THIQ. nih.gov Further exploration with different C-3 substituents revealed that the active site accommodating this position is sterically constrained; for instance, the larger 3-ethyl-THIQ analogue showed diminished potency. nih.gov

In a separate study on phosphodiesterase 4 (PDE4) inhibitors, docking simulations corroborated experimental findings that the attachment of rigid substituents at the C-3 position of the THIQ ring was favorable for achieving selectivity for the PDE4B subtype over PDE4D. nih.gov Docking of other THIQ analogues into targets like HIV reverse transcriptase and the endonuclease domain of the influenza virus PA protein has revealed common binding patterns, such as adopting a "butterfly-like" conformation and making critical hydrophobic contacts with active site residues. nih.gov

Table 2: Summary of Key Findings from Molecular Docking of 3-Substituted THIQ Analogues

| Target Protein | Key Finding | Implication for 3-MeTIQ | Source(s) |

|---|---|---|---|

| PNMT | Methyl substitution at C-3 enhances potency. The active site is sterically compact around the C-3 position. | The methyl group is likely an optimal size for a hydrophobic pocket in the PNMT active site. | nih.gov |

| PDE4B/4D | Rigid substituents at the C-3 position improve subtype selectivity. | The 3-methyl group contributes to a conformational rigidity that is favored by the PDE4B active site. | nih.gov |

| HIV-1 RT | Analogues form hydrophobic contacts with key residues like Tyr-188 and Trp-229. | The core THIQ structure of 3-MeTIQ can be expected to form similar hydrophobic interactions. | nih.gov |

The insights gained from molecular docking and SAR form the basis of structure-based design. The goal is to rationally modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The investigation of 3-substituted THIQs as PNMT inhibitors is a clear example of this approach. nih.gov By systematically synthesizing and evaluating analogues with varying steric and electronic properties at the C-3 position (e.g., methyl, ethyl, hydroxymethyl, methoxycarbonyl), researchers were able to map the topology of the enzyme's active site and conclude that a small, sterically tolerant substituent is preferred. nih.gov

Similarly, the development of PDE4 inhibitors utilized a structure-based design strategy involving "conformational restriction." nih.gov By introducing substituents at the C-3 position, the flexibility of the THIQ ring was modulated, leading to improved subtype selectivity that was consistent with docking simulations. nih.gov These examples demonstrate a powerful paradigm where computational predictions guide synthetic chemistry efforts to create more effective and targeted therapeutic agents based on the 3-MeTIQ scaffold.

of 3-Methyl-1,2,3,4-tetrahydroisoquinoline

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area of computational chemistry for predicting the biological activities of compounds and for guiding the synthesis of new, more potent analogs. For the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, the basis of this compound, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities.

Derivation of Predictive Models for Biological Activities

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. These models are developed using a "training set" of molecules with known activities to predict the activities of new or untested compounds. For derivatives of the 1,2,3,4-tetrahydroisoquinoline skeleton, several predictive QSAR models have been established, particularly in the context of anticancer activities.

In one such study, QSAR models were developed for a series of 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs to predict their cytotoxicity against various cancer cell lines. nih.gov The robustness of these models is typically evaluated using statistical metrics like the square of the correlation coefficient (R²) and the square of the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good internal predictive ability. mdpi.com

Another investigation focused on the tumor-specificity of 38 different 1,2,3,4-tetrahydroisoquinoline derivatives. nih.govresearchmap.jp The researchers developed predictive models using linear regression analysis and artificial neural networks to understand the relationship between the compounds' chemical features and their selective cytotoxicity towards tumor cells versus normal cells. nih.govresearchmap.jp These models help in identifying candidates with a better therapeutic index.

The development of such predictive models is a multi-step process. It begins with the creation of a dataset of compounds with their corresponding biological activities, often expressed as IC₅₀ or EC₅₀ values, which are then typically converted to their logarithmic form (pIC₅₀) for the QSAR analysis. periodikos.com.br The dataset is then divided into a training set for model generation and a test set for external validation of the model's predictive power. mdpi.com

The table below summarizes key aspects of predictive QSAR models developed for 1,2,3,4-tetrahydroisoquinoline derivatives.

| Model Focus | Compound Class | Statistical Method | Key Finding |

| Cytotoxicity | 1-Substituted-N-tosyl-1,2,3,4-tetrahydroisoquinolines | Multiple Linear Regression | Identified key molecular descriptors influencing cytotoxicity against different cancer cell lines. nih.gov |

| Tumor Specificity | 1,2,3,4-Tetrahydroisoquinoline derivatives | Linear Regression, Artificial Neural Networks | Water-accessible surface area was found to be a critical descriptor for predicting tumor cell selectivity. nih.govresearchmap.jp |

Identification of Physicochemical Descriptors Correlating with Activity

A primary goal of QSAR studies is to identify specific physicochemical descriptors that influence the biological activity of a compound. These descriptors can be categorized into several groups, including electronic, steric, hydrophobic, and topological properties. By understanding which descriptors are important, chemists can strategically modify the structure of a lead compound to enhance its desired activity.

For the 1,2,3,4-tetrahydroisoquinoline framework, several key descriptors have been identified as being correlated with biological activity:

Water-Accessible Surface Area (WASA): In a study on the tumor-specificity of THIQ derivatives, the water-accessible surface area was found to have the highest correlation with tumor specificity. nih.govresearchmap.jp This suggests that the way the molecule interacts with the aqueous environment is crucial for its selective action.

Topological and 3D-MoRSE Descriptors: A QSAR study on the cytotoxicity of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives revealed that the total symmetry index (Gu), 3D-MoRSE descriptors (Mor31v and Mor32u), and the 3D Petitjean index (PJI3) were the most significant descriptors. nih.gov For instance, the most potent cytotoxic compound against the MOLT-3 cell line also had the highest Gu value. nih.gov

Molecular Mass: In the same study, the highest molecular mass compound in the series was the most potent against the HepG2 cancer cell line, indicating that for this specific activity, the size of the molecule plays a significant role. nih.gov

Lipophilicity and Substituent Shape: In the development of antimalarial THIQ analogs, both the lipophilicity (the ability to dissolve in fats, oils, and lipids) and the shape of the substituent at the N-2 position were found to have a profound effect on the compound's potency. nih.gov

These findings are summarized in the interactive table below, which highlights the correlation between specific physicochemical descriptors and the observed biological activities of 1,2,3,4-tetrahydroisoquinoline derivatives.

| Physicochemical Descriptor | Biological Activity | Key Observation | Reference |

| Water-Accessible Surface Area | Tumor Specificity | Highest correlation with selective cytotoxicity against tumor cells. | nih.govresearchmap.jp |

| Total Symmetry Index (Gu) | Cytotoxicity | The most potent compound against MOLT-3 cells had the highest Gu value. | nih.gov |

| 3D-MoRSE Descriptors | Cytotoxicity | Important descriptors for explaining the observed cytotoxicities. | nih.gov |

| 3D Petitjean Index (PJI3) | Cytotoxicity | Contributed significantly to the QSAR model for cytotoxicity. | nih.gov |

| Molecular Mass | Cytotoxicity | The highest molecular mass compound was most potent against HepG2 cells. | nih.gov |

| Lipophilicity | Antimalarial Activity | Had a profound effect on the potency of N-2 substituted THIQs. | nih.gov |

By identifying these key descriptors, researchers can more rationally design new this compound derivatives and other analogs with potentially improved biological profiles.

Preclinical Pharmacological and Mechanistic Biological Studies

In Vitro Receptor Binding and Functional Assays for Target Engagement

In vitro studies are fundamental to elucidating the direct molecular interactions of a compound with cellular receptors. These assays measure the affinity of a ligand for a receptor (binding assays) and its ability to provoke a biological response upon binding (functional assays), thereby identifying its primary molecular targets.

Currently, there is a notable lack of specific in vitro receptor binding and functional assay data in the public domain for 3-Methyl-1,2,3,4-tetrahydroisoquinoline concerning its direct interaction with dopaminergic and serotonergic receptors. While the broader class of tetrahydroisoquinolines has been investigated for effects on these neurotransmitter systems, with significant research focusing on the 1-methyl isomer (1-Methyl-1,2,3,4-tetrahydroisoquinoline), specific affinity (Kᵢ, Kd) or functional potency (EC₅₀, IC₅₀) values for the 3-methyl isomer at these targets are not well-documented in published studies. nih.govrsc.orgnih.govnih.gov

Investigations into the tetrahydroisoquinoline scaffold have identified its potential as a basis for developing opioid receptor modulators. mdpi.comdntb.gov.uaacs.org Specific research on a 3-methyl analogue of a novel class of kappa opioid receptor (KOR) antagonists has provided detailed in vitro functional data. nih.gov In a [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor agonism, this 3-methyl analogue was characterized as a pure opioid receptor antagonist with no agonist activity observed. nih.gov

The antagonist potency (Kₑ value) of the compound was determined at the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). The results demonstrated selectivity for the kappa opioid receptor. nih.gov

Table 1: In Vitro Opioid Receptor Antagonist Potency of a 3-Methyl-tetrahydroisoquinoline Analogue

| Opioid Receptor Subtype | Antagonist Potency (Kₑ, nM) |

|---|---|

| Mu (μ) | 1650 |

| Delta (δ) | >3000 |

| Kappa (κ) | 6.20 |

These findings indicate that while the 3-methyl analogue possesses notable KOR antagonist activity, it is significantly less potent than other related compounds in the same study series. nih.gov This highlights how small structural modifications, such as the position of a methyl group, can substantially influence pharmacological activity at opioid receptors. nih.govacs.org

There is no scientific literature available that documents the investigation of this compound for activity at peroxisome proliferator-activated receptors (PPARs). Research into tetrahydroisoquinoline-based PPAR agonists has focused on derivatives with significantly different substitution patterns, particularly those containing a carboxylic acid moiety at the 3-position (forming a constrained phenylalanine analogue known as Tic) or complex substitutions at the 2, 6, and 7-positions. nih.govnih.govresearchgate.netrsc.org These specific structural features appear to be critical for interaction with PPARγ, and there is no evidence to suggest that the simple 3-methyl derivative shares this activity. nih.govnih.gov

The inhibition of the hyaluronic acid (HA) and CD44 receptor interaction is a therapeutic strategy being explored in cancer research. nih.govnih.gov However, studies involving the tetrahydroisoquinoline scaffold for this purpose have centered on N-alkyl and N-aryl derivatives, which possess different structural attributes compared to this compound. There is no published evidence to indicate that this compound itself has been evaluated as an inhibitor of the HA-CD44 interaction.

Enzymatic Activity Modulation and Inhibition Studies

The ability of a compound to modulate or inhibit enzyme activity is a key aspect of its pharmacological profile. This can lead to profound effects on metabolic and signaling pathways.

There are no specific studies detailing the monoamine oxidase (MAO) inhibition kinetics or isoform selectivity (MAO-A vs. MAO-B) for this compound. It is crucial to distinguish this compound from its isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), which is a well-documented reversible inhibitor of both MAO-A and MAO-B. nih.govnih.govnih.govsigmaaldrich.comresearchgate.net The pharmacological effects of 1MeTIQ on neurotransmitter levels are largely attributed to this MAO-inhibiting property. nih.govnih.gov The distinct structural difference between the 1-methyl and 3-methyl isomers means that the MAO inhibition data for 1MeTIQ cannot be extrapolated to this compound.

Cellular and Molecular Pathway Interrogation

The neuroprotective properties of certain tetrahydroisoquinolines have been linked to a multifaceted mechanism of action that includes antioxidant effects and modulation of the glutamatergic system. The isomer 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated clear neuroprotective properties not observed with the parent compound, TIQ. nih.gov

A key aspect of this neuroprotection appears to be the antagonism of the glutamatergic system. nih.gov Overactivity of this system is considered a factor in the pathogenesis of several neurodegenerative diseases. nih.gov 1MeTIQ was found to inhibit glutamate-induced neurotoxicity in primary cell cultures and prevent the kainate-induced release of excitatory amino acids in vivo. nih.gov This action is specific, as it was shown to inhibit [3H]MK-801 binding, suggesting an interaction with NMDA receptors. nih.gov The parent compound, TIQ, has also been shown to modulate glutamatergic activity by decreasing the extracellular level of glutamate (B1630785) in the striatum. nih.gov

In addition to glutamatergic antagonism, free-radical scavenging contributes to the neuroprotective profile. Both 1MeTIQ and TIQ can inhibit the generation of free radicals. nih.gov This antioxidant activity is a crucial defense against oxidative stress, a common pathway of neuronal cell death induced by excessive glutamate levels. mdpi.com Compounds that inhibit the accumulation of intracellular reactive oxygen species (ROS) can prevent downstream apoptotic events and protect neuronal cells from damage. mdpi.com Salsolinol, a catechol derivative of 1-methyl-tetrahydroisoquinoline, also exhibits neuroprotective properties, likely due to the antioxidant capacity of its catechol moiety. acs.org

Derivatives of the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold have demonstrated the ability to modulate key inflammatory signaling pathways. Proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are central to the immune response and their dysregulation is implicated in numerous chronic inflammatory diseases. nih.gov

Studies have shown that certain tetrahydroisoquinoline derivatives can block the release of TNF-α induced by lipopolysaccharide (LPS). nih.gov The overproduction of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively, is a hallmark of inflammation. nih.gov The expression of these enzymes and proinflammatory cytokines is often controlled by the transcription factor Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways (e.g., ERK, p38). nih.gov

Although not specific to 3-methyl-THIQ, related compounds have been shown to exert anti-inflammatory effects by inhibiting the production of NO and PGE2. nih.gov This is achieved by reducing the expression of iNOS and COX-2. Furthermore, these compounds can suppress the expression of inflammatory cytokines including TNF-α and various interleukins. The underlying mechanism for these effects involves the blockade of NF-κB activation and the inhibition of MAPK signaling pathways. nih.gov

Table 2: Modulation of Inflammatory Markers by Tetrahydroisoquinoline Derivatives This table is interactive. You can sort and filter the data.

| Marker | Effect | Associated Pathway | Reference |

|---|---|---|---|

| TNF-α | Release blocked | LPS-induced inflammation | nih.gov |

| iNOS | Expression reduced | NF-κB, MAPK | nih.gov |

| COX-2 | Expression reduced | NF-κB, MAPK | nih.gov |

| IL-1β | - | General proinflammatory cytokine | nih.gov |

| IL-6 | Expression suppressed | NF-κB, MAPK | nih.gov |

| IL-12 | Expression suppressed | - | nih.gov |

The 1,2,3,4-tetrahydroisoquinoline framework is a core component of various compounds that can induce apoptosis in cancer cell lines. nih.govtbzmed.ac.ir This programmed cell death is often mediated through the intrinsic mitochondrial pathway, which is regulated by the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. tbzmed.ac.irnih.gov

A study on 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines (CATHIQs) demonstrated that these compounds induce apoptosis in NB4 and MKN-45 cancer cells. nih.gov The mechanism involves an increase in the Bax/Bcl-2 ratio, which enhances mitochondrial membrane permeability. nih.gov This leads to the efflux of cytochrome c from the mitochondria into the cytosol, a critical step that triggers the activation of the caspase cascade, including the cleavage of procaspase-3 into its active form. nih.gov Similar findings were reported for other tetrahydroisoquinoline and tetrahydrobenzo[h]quinoline derivatives, which increased the Bax/Bcl-2 ratio and activated caspase-9, the key initiator caspase of the intrinsic pathway. tbzmed.ac.irnih.govresearchgate.net

Furthermore, these compounds modulate critical cell survival signaling pathways. The CATHIQ derivatives were shown to attenuate the phosphorylation of Akt (in the PI3K/Akt pathway) and ERK, both of which are pro-survival signals. nih.gov Concurrently, they promoted the phosphorylation of the stress-activated protein kinases p38 and JNK, which can contribute to apoptosis induction. nih.gov The induction of apoptosis is also linked to the generation of reactive oxygen species (ROS), as evidenced by decreased superoxide (B77818) dismutase (SOD) activity and increased malondialdehyde (MDA) levels in treated cells. nih.gov

In Vivo Animal Models for Mechanistic Elucidation

In vivo animal studies have been instrumental in elucidating the complex biological activities of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ). These models allow for a comprehensive understanding of its neuropharmacological effects, the neurochemical changes it induces, and its impact on behavioral phenotypes.

Neuropharmacological Effects in Models of Central Nervous System Disorders (e.g., Parkinson's, Depression, Schizophrenia, Addiction)

Research using animal models of various central nervous system (CNS) disorders has revealed significant neuropharmacological activities of 1-MeTIQ.

Parkinson's Disease: In rodent models of Parkinson's disease, 1-MeTIQ demonstrates notable neuroprotective properties. nih.gov Pretreatment with 1-MeTIQ has been shown to prevent parkinsonism-like behavioral abnormalities, such as bradykinesia (slowness of movement), induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 1,2,3,4-tetrahydroisoquinoline (TIQ). nih.govnih.gov Specifically, the (R)-enantiomer of 1-MeTIQ plays a crucial role in this protection, safeguarding against the loss of tyrosine hydroxylase-positive neurons in the substantia nigra pars compacta, a key pathological feature of Parkinson's disease. nih.gov Furthermore, 1-MeTIQ protects against the decrease in dopaminergic spontaneous firing and the induction of thiobarbituric acid-reactive substances (an indicator of oxidative stress) caused by MPTP. nih.gov

Depression: Animal models of depression, such as the forced swim test and the reserpine-induced depression model, indicate that 1-MeTIQ possesses significant antidepressant-like effects. nih.govnih.gov In these models, 1-MeTIQ reduces the immobility time, an indicator of depressive-like behavior, with an efficacy comparable to standard antidepressant drugs. nih.gov Chronic administration of 1-MeTIQ was found to completely antagonize the depressive-like state produced by reserpine (B192253), a substance that depletes monoamines in the brain. nih.gov

Addiction: Studies in rat models of cocaine addiction have shown that 1-MeTIQ can attenuate the rewarding and relapse-inducing effects of the substance. It has been observed to decrease cocaine self-administration and prevent the reinstatement of cocaine-seeking behavior that is typically triggered by the drug itself. jpp.krakow.plsigmaaldrich.com These findings suggest a potential role for 1-MeTIQ in modulating the neurobiological circuits underlying addiction. jpp.krakow.pl

Schizophrenia: While the amphetamine-induced model is useful for studying some aspects of schizophrenia, and 1-MeTIQ has been shown to have antidopaminergic properties, specific studies detailing its effects in animal models of schizophrenia are less prominent in the current body of research compared to Parkinson's disease and depression. jpp.krakow.plnih.gov

Table 1: Neuropharmacological Effects of 1-MeTIQ in CNS Disorder Models

| Disorder Model | Key Behavioral Finding | Key Neurochemical/Pathological Finding | Citations |

|---|---|---|---|

| MPTP-Induced Parkinsonism (Mouse) | Prevention of bradykinesia. | Protected against the loss of tyrosine hydroxylase-positive cells in the substantia nigra; prevented reduction in striatal dopamine (B1211576). | nih.govnih.gov |

| TIQ-Induced Parkinsonism (Mouse) | Prevention of bradykinesia. | Protected against the loss of tyrosine hydroxylase-positive neurons. | nih.gov |

| Reserpine-Induced Depression (Rat) | Antagonized reserpine-produced depression (reduced immobility). | Antagonized reserpine-induced decreases in dopamine, noradrenaline, and serotonin (B10506) levels. | nih.gov |

| Forced Swim Test (Mouse) | Decreased immobility time, indicating an antidepressant-like effect. | Led to the activation of noradrenaline and serotonin systems. | nih.gov |

| Cocaine Self-Administration (Rat) | Decreased cocaine-maintained responding and cocaine-seeking behavior. | Prevents the neurochemical effects of cocaine reinstatement. | jpp.krakow.plsigmaaldrich.com |

Exploration of Neurochemical Alterations in Brain Regions

1-MeTIQ exerts its pharmacological effects by modulating several key neurotransmitter systems in the brain.

Dopaminergic System: A primary mechanism of 1-MeTIQ involves its influence on dopamine metabolism. It inhibits the enzyme monoamine oxidase (MAO), particularly the S-stereoisomer, which reduces the breakdown of dopamine. nih.gov This leads to an elevation of dopamine concentrations in the extraneuronal space in brain regions like the striatum. nih.gov It also significantly increases the level of 3-methoxytyramine (3-MT), an extraneuronal metabolite of dopamine, further indicating enhanced dopamine release. nih.gov In models of Parkinson's disease and diabetic neuropathy, 1-MeTIQ has been shown to reverse the depletion of dopamine levels in the striatum. nih.govnih.gov

Serotonergic and Noradrenergic Systems: In models of depression, the antidepressant-like effects of 1-MeTIQ are associated with the activation of the noradrenaline (NA) and serotonin (5-HT) systems. nih.gov In rats subjected to chronic reserpine treatment, 1-MeTIQ administration antagonized the depletion of both NA and 5-HT in brain structures. nih.gov Similarly, in a mouse model of diabetic neuropathic pain, 1-MeTIQ reversed the diminished concentrations of serotonin in the frontal cortex, hippocampus, and striatum. nih.gov However, in a study on a mouse model of Parkinson's disease, serotonin and its metabolite were not significantly affected by 1-MeTIQ administration. nih.gov

Table 2: Neurochemical Alterations Induced by 1-MeTIQ in Rodent Brain Regions

| Brain Region | Neurotransmitter/Metabolite | Observed Effect | Citations |

|---|---|---|---|

| Striatum | Dopamine | Significantly elevated concentration in the extraneuronal space; reversed depletion in disease models. | nih.govnih.govnih.gov |

| Striatum | 3-Methoxytyramine (3-MT) | Considerably increased concentration, indicating enhanced dopamine release. | nih.gov |

| Striatum | DOPAC | Level was not suppressed by the R-isoform, but was by the S-isoform. | nih.gov |

| Frontal Cortex, Hippocampus, Striatum | Serotonin | Reversed depletion in models of diabetic neuropathy and depression. | nih.govnih.govnih.gov |

| Nucleus Accumbens, Striatum | Dopamine Oxidation | S-isoform strongly inhibits MAO-dependent dopamine oxidation. | nih.gov |

| Various Brain Structures | Noradrenaline & Serotonin | Administration led to the activation of these systems. | nih.govnih.gov |

Behavioral Phenotype Analysis and Underlying Mechanisms

The neurochemical changes induced by 1-MeTIQ translate into distinct behavioral phenotypes in animal models.

Locomotor Activity: Studies on locomotor activity in rats have shown that 1-MeTIQ can produce biphasic effects. An initial slight decrease in exploratory locomotor activity is followed by an increase in basal locomotor activity. nih.gov This complex effect likely reflects its multifaceted interaction with the dopamine system.

Antidepressant-like Behavior: In the forced swim test and tail suspension test, 1-MeTIQ administration significantly decreases the duration of immobility in mice, a standard measure of antidepressant efficacy. nih.gov This behavioral outcome is correlated with the activation of noradrenergic and serotonergic pathways. nih.gov

Neuroprotection-Related Behavior: In Parkinson's disease models, the most significant behavioral effect of 1-MeTIQ is the prevention of motor deficits. It completely prevents the onset of bradykinesia induced by neurotoxins like MPTP and TIQ. nih.govnih.gov This behavioral protection is directly linked to its ability to preserve dopaminergic neurons in the substantia nigra and maintain dopamine levels in the striatum. nih.gov

Addiction-Related Behavior: In addiction paradigms, 1-MeTIQ has been shown to specifically reduce behaviors driven by a drug reward, without affecting those driven by a natural reward like food. sigmaaldrich.com It effectively diminishes cocaine-primed reinstatement of drug-seeking, suggesting it interferes with the drug-induced craving mechanisms. jpp.krakow.pl

Anti-inflammatory Response Evaluation in Animal Models

While the broader class of 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs has been noted for potential anti-inflammatory activities, specific in vivo studies focusing solely on the anti-inflammatory response to 1-MeTIQ are not extensively detailed in the reviewed literature. rsc.orgnih.gov However, some of its neuroprotective actions may be indirectly related to anti-inflammatory mechanisms. For instance, the ability of 1-MeTIQ to suppress the formation of thiobarbituric acid-reactive substances (TBARS) induced by the neurotoxin MPTP suggests a reduction in oxidative stress. nih.gov Since oxidative stress is a key trigger for neuroinflammation, this free-radical scavenging property may contribute to an anti-inflammatory environment and prevent subsequent cell membrane degeneration. nih.govnih.gov

Investigation of Antimicrobial and Antiviral Activities

The investigation into the antimicrobial and antiviral properties has largely focused on the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) chemical scaffold and its various synthetic derivatives, rather than specifically on 1-MeTIQ itself.

Antimicrobial Activity: Various synthetic analogs of THIQ have demonstrated notable antibacterial and antifungal properties. nih.gov For example, certain novel THIQ derivatives containing a lipid-like choline (B1196258) moiety have shown good activity against both Gram-positive and Gram-negative bacteria. nih.gov Other studies have synthesized piperidinyl tetrahydrothieno[2,3-c]isoquinolines that exhibit promising activity against various pathogenic bacterial and fungal strains. nih.gov Similarly, novel THIQ-dipeptide conjugates have been found to be potent against Escherichia coli and other bacterial strains, with computational studies suggesting they may act by inhibiting the crucial bacterial enzyme DNA gyrase. acs.org

Antiviral Activity: The THIQ scaffold is a component of several natural and synthetic compounds with antiviral potential. rsc.orgnih.gov Research has explored THIQ derivatives for activity against the Human Immunodeficiency Virus-1 (HIV-1) reverse transcriptase. rsc.org More recently, novel heterocyclic compounds based on the THIQ structure were synthesized and found to effectively suppress the replication of authentic SARS-CoV-2 in cell cultures. nih.govnih.gov Mechanistic studies suggest that at least one of these derivatives acts by inhibiting the post-entry viral replication stage. nih.gov These findings highlight the potential of the THIQ core structure as a template for developing new antiviral agents. mdpi.commdpi.com

Table 3: Antimicrobial and Antiviral Activity of Tetrahydroisoquinoline (THIQ) Derivatives

| Compound Type | Target Organism/Virus | Key Finding | Citations |

|---|---|---|---|

| Novel THIQ-dipeptide conjugates | Escherichia coli (bacteria) | Showed potent antibacterial activity, possibly via DNA gyrase inhibition. | acs.org |

| Piperidinyl tetrahydrothieno[2,3-c]isoquinolines | Pathogenic bacteria & fungi | Exhibited promising activities against various tested strains. | nih.gov |

| THIQ analogs with choline moiety | Gram-positive & Gram-negative bacteria | Displayed good antibacterial activity. | nih.gov |

| Novel heterocyclic THIQ derivatives | SARS-CoV-2 (virus) | Effectively suppressed authentic SARS-CoV-2 replication in vitro. | nih.govnih.gov |

| THIQ analogs | HIV-1 Reverse Transcriptase (virus) | Exhibited moderate inhibitory activity. | rsc.org |

Biosynthetic Pathways and Endogenous Occurrence of Tetrahydroisoquinolines

Endogenous Presence of 3-Methyl-1,2,3,4-tetrahydroisoquinoline in Mammalian Systems

While the broader class of tetrahydroisoquinolines is recognized as being present in mammals, specific data on the endogenous presence of this compound is limited. nih.gov Much of the research has centered on its isomer, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-MeTIQ), which is known to be formed in the human brain. nih.gov However, the study of 3-methyl substituted THIQs as bioactive molecules implies their relevance and potential endogenous formation. nih.govacs.org

Detection and Quantification in Biological Tissues and Fluids